![molecular formula C10H8N2O4 B1423192 Methyl 5-nitro-1H-indole-7-carboxylate CAS No. 1082040-74-1](/img/structure/B1423192.png)
Methyl 5-nitro-1H-indole-7-carboxylate
Overview
Description
“Methyl 5-nitro-1H-indole-7-carboxylate” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties . Methyl Indole-7-carboxylate, a related compound, is useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .
Synthesis Analysis
Indole derivatives can be synthesized using various methods . For instance, a useful synthon in Sonogashira cross-coupling reactions can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular formula of Methyl indole-7-carboxylate, a related compound, is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis
Indole derivatives are reactants in various chemical reactions. For instance, Methyl indole-5-carboxylate is a reactant for biosynthesis of inhibitors of protein kinases, reactant in metal-free Friedel-Crafts alkylation, reactant in preparation of diphenylsulfonium ylides from Martin’s sulfurane, reactant in cross dehydrogenative coupling reactions, reactant in synthesis of indirubin derivatives, reactant in preparation of aminoindolylacetates .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl indole-7-carboxylate, a related compound, include a molecular formula of C10H9NO2, an average mass of 175.184 Da, and a monoisotopic mass of 175.063324 Da .Scientific Research Applications
Antiviral Activity
Indole derivatives, including Methyl 5-nitro-1H-indole-7-carboxylate, have been studied for their antiviral properties. These compounds have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral efficacy .
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors. This makes indole derivatives, such as Methyl 5-nitro-1H-indole-7-carboxylate, potential candidates for the development of anti-inflammatory drugs. Their ability to modulate inflammatory pathways is a key area of interest in pharmaceutical research .
Anticancer Research
Indole derivatives are being explored for their anticancer activities. The indole ring system is present in many natural products and drugs that play a significant role in cell biology. Methyl 5-nitro-1H-indole-7-carboxylate could be used in the synthesis of compounds that target cancer cells, offering a pathway for the development of novel anticancer therapies .
Antimicrobial Properties
The antimicrobial activity of indole derivatives is another promising field of research. These compounds can be synthesized to target a broad spectrum of microbial pathogens, providing a foundation for new antimicrobial agents. Methyl 5-nitro-1H-indole-7-carboxylate’s structure can be modified to enhance its antimicrobial potency .
Enzyme Inhibition
Methyl 5-nitro-1H-indole-7-carboxylate serves as a reactant in the biosynthesis of inhibitors of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, and their inhibition can be beneficial in treating diseases like cancer and inflammatory disorders .
Organic Synthesis Applications
This compound is used in metal-free Friedel-Crafts alkylation reactions, which are important in the field of organic synthesis. It also finds application in the preparation of diphenylsulfonium ylides and in cross dehydrogenative coupling reactions. These reactions are vital for constructing complex organic molecules with potential pharmacological activities .
Mechanism of Action
Target of Action
Methyl 5-nitro-1H-indole-7-carboxylate, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . These interactions can lead to the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Safety measures for handling indole derivatives include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
methyl 5-nitro-1H-indole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVNXDALZRLBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694559 | |
Record name | Methyl 5-nitro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-nitro-1H-indole-7-carboxylate | |
CAS RN |
1082040-74-1 | |
Record name | Methyl 5-nitro-1H-indole-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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